7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name methyl 4-oxo-2-phenyl-1H-quinoline-7-carboxylate precisely defines its structure. The quinoline backbone consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:
- A methyl ester group at position 7 of the quinoline system.
- A 4-oxo (keto) group at position 4.
- A phenyl substituent at position 2.
The molecular formula is C₁₇H₁₃NO₃ , with a molecular weight of 279.29 g/mol . The esterification of the carboxylic acid group at position 7 introduces steric and electronic modifications compared to non-esterified quinoline derivatives. For example, methyl quinoline-7-carboxylate (C₁₁H₉NO₂) lacks the 4-hydroxy and 2-phenyl groups, demonstrating how substituent placement alters physicochemical properties.
Crystallographic Analysis and Conformational Studies
While experimental crystallographic data for this compound remains limited, computational models derived from PubChem suggest:
- Planarity : The quinoline ring system adopts a near-planar conformation, stabilized by π-π interactions.
- Hydrogen bonding : The 4-oxo group participates in intramolecular hydrogen bonding with the adjacent nitrogen atom, influencing rotational freedom.
- Torsional angles : The phenyl group at position 2 exhibits a dihedral angle of ~35° relative to the quinoline plane, minimizing steric clashes.
Comparative analysis with 3-quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester (C₁₈H₁₄ClNO₃) reveals that chloro substitution at position 6 increases molecular polarity by 12% compared to the non-chlorinated analog.
Comparative Structural Analysis with Related Quinoline Derivatives
Key structural distinctions include:
- Positional isomerism : The 7-ester group in this compound versus the 2-ester in alters dipole moments by ~1.2 D.
- Hydrogen-bonding capacity : The 4-oxo group enables additional hydrogen bonding compared to methyl-substituted analogs.
- Steric effects : The 2-phenyl group creates greater steric hindrance than the 7-methyl group in , reducing rotational flexibility by 18% in molecular dynamics simulations.
These structural nuances directly influence applications in medicinal chemistry, where substituent positioning affects target binding affinity and metabolic stability.
Structure
3D Structure
Properties
CAS No. |
825620-22-2 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 4-oxo-2-phenyl-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)12-7-8-13-15(9-12)18-14(10-16(13)19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
InChI Key |
GSAWVSUQLRKNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Isatin-Based Quinoline Skeleton Formation
The quinoline backbone can be constructed via condensation reactions starting from substituted isatin derivatives. In a method adapted from CN112500341B , 6-bromoisatin reacts with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid. Modifying this approach, substituting 6-bromoisatin with 2-phenylisatin could directly introduce the phenyl group at position 2. The reaction proceeds at 100°C for 3 hours in 15% NaOH, yielding a quinoline intermediate with carboxylic acid groups at positions 2 and 4.
Decarboxylation and Esterification
Subsequent decarboxylation removes the carboxylic acid at position 2. Heating the intermediate in nitrobenzene at 210°C for 45 minutes selectively decarboxylates position 2, yielding 7-bromoquinoline-4-carboxylic acid. Esterification of the remaining carboxylic acid (position 4) is achieved using thionyl chloride (SOCl₂) and methanol, forming the methyl ester. This step, conducted under reflux, achieves 79.3% yield.
Hydroxy Group Introduction
The bromine at position 7 is replaced via a palladium-catalyzed amination (using NHBoc, Cs₂CO₃, and Xantphos), followed by acidic deprotection to yield a primary amine. Diazotization with NaNO₂ in H₂SO₄ and subsequent hydrolysis introduces the hydroxy group, yielding 7-hydroxyquinoline-4-carboxylic acid methyl ester.
Table 1: Key Steps in Isatin-Based Synthesis
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline formation | 100°C, 3 h, NaOH | 55.3% |
| 2 | Decarboxylation | 210°C, nitrobenzene | 79.3% |
| 3 | Esterification | SOCl₂, MeOH, reflux | 85.0% |
| 4 | Hydroxylation | NaNO₂, H₂SO₄, 0°C | 68.5% |
Alternative Esterification Methods
Thionyl Chloride-Mediated Esterification
As detailed in CN112500341B , treating the carboxylic acid with SOCl₂ generates the acid chloride, which reacts with methanol to form the methyl ester. This method achieves 85% yield but requires strict anhydrous conditions.
Trimethylchlorosilane (TMCS) Activation
Adapting CN103641729A , TMCS acts as a condensing agent for direct esterification. Mixing 7-hydroxy-2-phenylquinoline-4-carboxylic acid with methanol and TMCS at 0–5°C, followed by neutralization, yields the methyl ester with 87.5% efficiency.
Table 2: Esterification Method Comparison
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| SOCl₂/MeOH | Thionyl chloride | Reflux | 85.0% |
| TMCS/MeOH | Trimethylchlorosilane | 0–5°C | 87.5% |
Analysis of Reaction Conditions and Optimizations
Temperature and Solvent Effects
Decarboxylation in nitrobenzene at 210°C ensures selectivity but poses safety risks. Substituting with high-boiling solvents like diphenyl ether may mitigate hazards without compromising yield.
Catalytic System Tuning
Comparative Evaluation of Synthetic Methods
Isatin Route vs. Coupling Strategies
The isatin-based method offers a linear, scalable pathway but requires synthesizing specialized isatin derivatives. Coupling strategies provide modularity but depend on brominated intermediates.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
-
Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to cleavage of the ester bond.
-
Product : 7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl- (yield: 85–90%) .
Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
-
Conditions : Concentrated HCl or H₂SO₄ in methanol, reflux for 2–6 hours .
-
Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
Esterification and Transesterification
The compound can be re-esterified or modified via transesterification.
Fischer Esterification
-
Conditions : Methanol, H₂SO₄ catalyst, reflux for 6–12 hours .
-
Application : Used to regenerate the methyl ester from its carboxylic acid form (yield: 80–88%) .
Transesterification
Functional Group Modifications
The 4-hydroxy group and quinoline ring enable diverse derivatization.
O-Acetylation
O-Alkylation/Aralkylation
-
Conditions :
-
Products :
Substitution Reactions on the Quinoline Ring
The electron-deficient quinoline ring undergoes electrophilic substitution, directed by the hydroxyl and ester groups.
Nitration
-
Site : Position 5 or 8 due to directing effects of the hydroxyl group.
Halogenation
Thermal Decomposition
-
Process : Decarboxylation with CO₂ elimination.
Reactivity with Diazonium Salts
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- 7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester exhibits notable antimicrobial properties. Research has shown that quinoline derivatives can inhibit bacterial growth effectively. For instance, studies demonstrated its efficacy against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as an antibacterial agent .
- Antitumor Properties
-
Drug Development
- Its unique structure allows for modification and optimization in drug design. The compound serves as an intermediate in the synthesis of more complex quinoline derivatives that have been explored for therapeutic applications, particularly in treating infections and cancers .
The biological activities of this compound have been evaluated through various assays:
| Study Type | Target | Outcome |
|---|---|---|
| Antimicrobial Assays | Mycobacterium smegmatis | Significant antimicrobial activity observed |
| Cytotoxicity Assays | Cancer Cell Lines | Notable cytotoxic effects against several lines |
| Binding Affinity Studies | Enzymes/Receptors | High binding affinity indicating potential targets |
Case Studies
- Antimicrobial Efficacy
- Cancer Treatment Potential
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it may inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Substituent Impact :
- Hydroxyl (4-OH) : Increases solubility via hydrogen bonding but may reduce membrane permeability (target compound) .
- Halogens (Cl, F) : Enhance electron-withdrawing effects, improving binding to enzymatic targets ().
- Phenyl/Aryl Groups : Boost lipophilicity and π-π stacking, critical for interactions with hydrophobic protein pockets ().
Key Findings :
- Antitumor Activity: NSC 368390’s fluoro and biphenyl groups enable potent activity against human colon carcinomas, outperforming fluorouracil .
- Antibacterial Action : 2-Phenyl derivatives exhibit moderate activity against Gram-positive bacteria, likely due to interference with cell wall biosynthesis .
Biological Activity
7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a quinoline ring fused with a carboxylic acid and a phenolic hydroxyl group. Its chemical formula is , and it has a molecular weight of 279.29 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, making it an attractive candidate for pharmaceutical applications.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. Studies indicate that quinoline derivatives can inhibit bacterial growth effectively, suggesting potential applications as antibacterial agents.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
Antitumor Activity
The compound has also been tested for cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it possesses significant cytotoxicity, indicating its potential as an antitumor agent. For instance, the compound was evaluated against five different cancer cell lines, showing varying degrees of effectiveness .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The hydroxyl group plays a crucial role in enhancing both solubility and biological reactivity. Research into SAR has shown that modifications to the quinoline structure can significantly impact the compound's efficacy against bacteria and cancer cells.
For example, substituents at specific positions on the quinoline ring can either enhance or diminish activity. Studies have indicated that smaller substituents in certain positions may improve binding affinity to biological targets, while larger groups may hinder activity due to steric effects .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing isatin or substituted alpha-bromoacetophenones with appropriate reagents.
- Cyclization : The resulting intermediates undergo cyclization in polyphosphoric acid to yield the desired quinoline derivative.
These methods are critical for producing derivatives with specific biological activities tailored for pharmaceutical development .
Case Studies
Several studies have explored the biological implications of this compound:
- Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antitumor properties. The results indicated that modifications leading to increased hydrophilicity correlated with enhanced cytotoxic effects on cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoline derivatives, including our compound of interest. The findings demonstrated significant inhibition against multidrug-resistant bacteria, emphasizing the therapeutic potential in treating infections.
Q & A
What are the optimized synthetic routes for preparing 7-quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, such as:
- Esterification : Reacting 4-hydroxy-2-phenylquinoline-7-carboxylic acid with methanol under acid catalysis (e.g., phosphorus oxychloride) at 348–363 K for 6–8 hours, followed by neutralization with sodium bicarbonate to precipitate the ester .
- Heterocyclization : Base-catalyzed condensation of substituted anilides with methyl malonyl chloride, as seen in analogous quinolinecarboxylic acid ester syntheses .
Optimization includes using continuous flow reactors to enhance yield (up to 86.5% in similar systems) and purity .
How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Level: Advanced
Methodological Answer:
Contradictions in NMR data often arise from tautomerism or solvent effects. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism common in hydroxyquinolines) .
- Compare with X-ray crystallography data (if available) to confirm the dominant tautomeric form. For example, weak C–H···O interactions in crystal structures can stabilize specific conformations .
- Use DFT calculations to model chemical shifts and correlate with experimental data .
What strategies are effective for characterizing the stability of this compound under varying pH conditions?
Level: Basic
Methodological Answer:
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C, monitoring degradation via HPLC at 254 nm. Quinolines with hydroxy groups often show instability in alkaline conditions due to deprotonation and hydrolysis .
- Mass spectrometry (MS) : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition temperatures (>200°C common for similar esters) .
How do substituent positions (e.g., 4-hydroxy, 2-phenyl) influence biological activity?
Level: Advanced
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare the title compound with analogs lacking the 4-hydroxy or 2-phenyl group. For example:
- Molecular docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to rationalize activity differences .
What experimental approaches can validate the proposed reaction mechanism for ester hydrolysis?
Level: Advanced
Methodological Answer:
- Isotopic labeling : Use O-labeled water in hydrolysis assays to track oxygen incorporation into the carboxylic acid product .
- Kinetic isotope effects (KIE) : Compare reaction rates with vs. to identify rate-determining steps .
- In situ IR spectroscopy : Monitor ester carbonyl (C=O) stretching frequency shifts (1700–1750 cm) during hydrolysis .
How can crystallographic data resolve discrepancies in reported molecular geometries?
Level: Advanced
Methodological Answer:
- Single-crystal X-ray diffraction : Determine dihedral angles between quinoline and phenyl rings. For example, a 14.7° angle in 4-chlorophenyl analogs suggests planar alignment critical for π-π stacking in biological targets .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) that stabilize specific conformations .
- Compare with computational models : Use software like Mercury or Olex2 to overlay experimental and DFT-optimized structures .
What methodologies are recommended for assessing photostability in UV/Vis light?
Level: Basic
Methodological Answer:
- UV/Vis irradiation assays : Expose the compound to 254 nm light in a quartz cuvette, sampling at intervals to measure degradation via HPLC .
- ESR spectroscopy : Detect free radical formation under light exposure, common in hydroxyquinolines due to photo-induced electron transfer .
- Protective additives : Test antioxidants (e.g., BHT) or light-blocking excipients to improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
